Spiro[2.2]pentane-1-carbaldehyde
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Overview
Description
Spiro[2.2]pentane-1-carbaldehyde is a chemical compound with the CAS Number: 64940-63-2 . It has a molecular weight of 96.13 . The molecule contains a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 three-membered rings, and 1 aldehyde (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound includes 8 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 three-membered rings, and 1 aldehyde (aliphatic) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 96.13 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density are not available.Scientific Research Applications
Structural Analysis and Conformation
- Spiro compounds like Spiro[2.2]pentane-1-carbaldehyde exhibit unique structural conformations. A study by Asiri & Ng (2010) examined such compounds, focusing on the conformational aspects of the cyclohexene ring and cyclopentene/cyclopentane rings. Their research indicates that these structures form a three-dimensional network, providing insights into molecular geometry and interactions (Asiri & Ng, 2010).
Chiral Separation and Configuration Determination
- Chiral spirocyclic compounds, including variants of this compound, are of interest in the pharmaceutical industry. Liang et al. (2008) synthesized five spiro compounds and developed a method for chiral separation, highlighting their potential as catalysts and in synthesizing active pharmaceutical ingredients (Liang et al., 2008).
Catalysis and Synthesis
- This compound derivatives are used in organocatalytic reactions. Zhang et al. (2018) described an approach using chiral squaramide to construct spiro-3,4-dihydrocoumarin motifs, demonstrating their utility in enantioselective synthesis (Zhang et al., 2018).
Cyclopropanation Reactions
- Research by Lu et al. (2009) explored Simmons-Smith cyclopropanation of allenamides to produce amido-spiro[2.2]pentanes. This study highlights the efficiency and general applicability of such reactions in synthesizing chemically and biologically relevant spiro[2.2]pentane systems (Lu et al., 2009).
Theoretical Studies on Stability and Aromaticity
- Trujillo et al. (2014) conducted a theoretical study on heterocyclic spiro[2.2]pentane cations, revealing insights into their strain, stability, and σ-aromatic characteristics. This research contributes to the understanding of the fundamental properties of spiro[2.2]pentane derivatives (Trujillo et al., 2014).
Photochromic and Ionochromic Properties
- Nikolaeva et al. (2011) synthesized indoline spiropyrans from derivatives of this compound, revealing their photochromic and ionochromic properties. Such compounds can be used in the visual detection of metal ions (Nikolaeva et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Spiro[2.2]pentane-1-carbaldehyde are currently unknown. The compound is a relatively new entity and research into its specific targets is ongoing .
Mode of Action
The mode of action of This compound As a small molecule, it likely interacts with its targets via non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by This compound Given the compound’s structure, it may interact with various biochemical pathways, potentially leading to a wide range of downstream effects .
Pharmacokinetics
The pharmacokinetics of This compound Its bioavailability, half-life, and other pharmacokinetic parameters remain to be determined .
Properties
IUPAC Name |
spiro[2.2]pentane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-4-5-3-6(5)1-2-6/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAPIXOLWPNUMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64940-63-2 |
Source
|
Record name | spiro[2.2]pentane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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